molecular formula C14H15F2N3O2 B12232688 8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12232688
M. Wt: 295.28 g/mol
InChI Key: XKXGCRJLSNOISL-UHFFFAOYSA-N
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Description

8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, which involves two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione typically involves a multi-step processThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group plays a crucial role in enhancing its binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 1-[(2,5-Difluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

What sets 8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione apart from similar compounds is its unique spirocyclic structure combined with the difluorophenyl group. This combination enhances its chemical stability and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

8-[(2,5-difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C14H15F2N3O2/c15-10-1-2-11(16)9(7-10)8-19-5-3-14(4-6-19)12(20)17-13(21)18-14/h1-2,7H,3-6,8H2,(H2,17,18,20,21)

InChI Key

XKXGCRJLSNOISL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)CC3=C(C=CC(=C3)F)F

Origin of Product

United States

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